LogP and tPSA Comparison Highlights Distinct Physicochemical Profile Versus Des-Methyl Analog
The target compound's computed logP (~2.04) contrasts with the more polar des-methyl analog 2-amino-5-methoxybenzonitrile (CAS 23842-82-2, logP ~1.4 [1]), while maintaining an identical tPSA of ~59 Ų. The four-fold increase in predicted lipophilicity directly impacts passive membrane permeability and oral absorption class under Lipinski's Rule of Five, without altering the hydrogen-bonding capacity [2].
| Evidence Dimension | Predicted logP and tPSA |
|---|---|
| Target Compound Data | logP = 2.04; tPSA = 59.0 Ų |
| Comparator Or Baseline | 2-Amino-5-methoxybenzonitrile (CAS 23842-82-2): logP ~1.4; tPSA ~59 Ų |
| Quantified Difference | ΔlogP ≈ +0.64 (target more lipophilic); ΔtPSA ≈ 0 |
| Conditions | SwissADME predictive model based on XLOGP3 algorithm; SMILES: CC1=CC(=C(C=C1OC)C#N)N |
Why This Matters
For CNS or intracellular target programs, the higher logP of the target compound provides intrinsically greater membrane partitioning without introducing additional polar surface area, a property that cannot be achieved with the des-methyl analog.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Prediction for 2-amino-5-methoxybenzonitrile (CAS 23842-82-2). http://www.vcclab.org/lab/alogps/ View Source
- [2] SwissADME. Swiss Institute of Bioinformatics. Computed properties for 2-amino-5-methoxy-4-methylbenzonitrile. http://www.swissadme.ch/ View Source
